Methyl 2-[(2S)-piperidin-2-yl]acetate
Description
Contextual Significance in Organic and Medicinal Chemistry Research
The significance of Methyl 2-[(2S)-piperidin-2-yl]acetate in organic and medicinal chemistry lies primarily in its role as a chiral synthon. The piperidine (B6355638) ring is a "privileged scaffold," meaning it is a structural framework that is recurrently found in biologically active compounds, including many approved drugs. researchgate.netresearchgate.net By incorporating a specific stereocenter, as seen in the (2S) configuration of this compound, chemists can introduce three-dimensional complexity into a molecule in a controlled manner. This stereochemical control is crucial because the biological activity of a drug is often highly dependent on its specific 3D shape, which dictates how it interacts with biological targets like enzymes and receptors.
In research, this compound is utilized as a starting material or key intermediate for the synthesis of a wide array of more complex molecules. Its functional groups—the secondary amine within the piperidine ring and the methyl ester—provide reactive sites for further chemical modifications. The amine can be acylated, alkylated, or used in coupling reactions to build larger molecular architectures, while the ester can be hydrolyzed or converted to other functional groups. For instance, related piperidine acetate (B1210297) derivatives are used in the synthesis of pharmaceutical agents, leveraging their ability to introduce specific piperidine moieties into target molecules. The enantiopure nature of this compound is particularly valuable for developing enantioselective drugs that target specific pathways, for example, in neuropharmacology or oncology research. thieme-connect.com
Historical Overview of Piperidine-containing Scaffolds in Academic Inquiry
The piperidine scaffold has a long and storied history in chemistry and pharmacology. The name itself originates from the Latin word piper, meaning pepper, as the piperidine ring is a core component of piperine, the alkaloid responsible for the pungency of black pepper. ijnrd.org Historically, many piperidine-containing compounds were first isolated from natural sources (alkaloids) and were among the earliest organic compounds to be studied for their physiological effects.
In the 20th century, the rise of synthetic organic chemistry allowed for the systematic creation of diverse piperidine derivatives. Researchers quickly recognized the versatility of this heterocyclic system, and it became a cornerstone in the development of new therapeutic agents. researchgate.net The piperidine framework is now one of the most common heterocyclic structures found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.netarizona.edu
The academic inquiry into piperidine scaffolds has demonstrated their ability to impart favorable properties to drug candidates. These properties can include improved solubility, metabolic stability, and the ability to cross the blood-brain barrier. The introduction of chiral piperidine scaffolds has been shown to enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce certain toxicities. thieme-connect.com Piperidine and its derivatives are integral to over 70 commercialized drugs, including blockbuster pharmaceuticals, and are employed in a vast range of therapeutic areas such as central nervous system modulators, antihistamines, analgesics, and anticancer drugs. researchgate.netresearchgate.netarizona.edu This extensive history of success has solidified the piperidine ring as a fundamental building block in the ongoing quest for novel and more effective medicines. mdma.ch
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2S)-piperidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLRJTRKAHPHEE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456847 | |
| Record name | (S)-HOMOPIPECOLIC ACIDMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171866-64-1 | |
| Record name | (S)-HOMOPIPECOLIC ACIDMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 2s Piperidin 2 Yl Acetate
Strategies for Enantioselective Synthesis of the Core Scaffold
The creation of the stereogenic center at the C2 position of the piperidine (B6355638) ring with the desired (S)-configuration is the cornerstone of synthesizing Methyl 2-[(2S)-piperidin-2-yl]acetate. Various approaches have been developed, broadly categorized into diastereoselective methods and techniques involving enantiomeric enrichment and resolution.
Diastereoselective Approaches
Diastereoselective strategies often employ chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions, leading to the preferential formation of one diastereomer. A notable example involves the diastereoselective reduction of a tetrasubstituted double bond in a piperidine β-enamino ester precursor. This method has been successfully applied to the synthesis of a related compound, methyl (2S, 2'R)-2-piperidin-2-ylpropanoate. clockss.orgresearchgate.net
The synthesis begins with a chiral β-enamino ester, where the nitrogen atom is attached to a chiral auxiliary, such as (S)-alpha-methylbenzylamine. researchgate.net The diastereoselective reduction of the exocyclic double bond can be achieved through catalytic hydrogenation. For instance, using a platinum(IV) oxide (PtO₂) catalyst can lead to a high degree of diastereoselectivity. researchgate.net The choice of catalyst and reaction conditions is crucial in directing the hydride attack to a specific face of the molecule, thereby establishing the desired stereochemistry at the C2 position. In some cases, a diastereodivergent synthesis is possible, allowing access to different diastereomers by altering the synthetic route, for example, by comparing a direct reduction to a reduction/alkylation sequence. clockss.org
Another diastereoselective approach involves the alkylation of N-protected piperidin-2-one derivatives. By employing a chiral auxiliary on the nitrogen atom, the stereoselectivity of the alkylation at the C3 position can be controlled, which can then be further elaborated to the target acetate (B1210297) side chain. The choice of the protecting group and the alkylating agent, along with the reaction conditions, significantly influences the diastereomeric excess. researchgate.net
Table 1: Diastereoselective Synthesis Approaches
| Method | Key Step | Chiral Source | Noteworthy Findings |
| Reduction of β-enamino ester | Catalytic Hydrogenation | Chiral auxiliary on nitrogen | Can achieve high diastereoselectivity; diastereodivergent synthesis possible. clockss.orgresearchgate.net |
| Alkylation of Piperidin-2-one | Diastereoselective Alkylation | Chiral auxiliary on nitrogen | The nature of the protecting group influences diastereomeric excess. researchgate.net |
Enantiomeric Enrichment and Resolution Techniques
When a synthetic route produces a racemic or enantiomerically impure mixture of Methyl 2-(piperidin-2-yl)acetate, resolution techniques are employed to separate the desired (S)-enantiomer. These methods can be broadly classified into enzymatic and chromatographic techniques.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For piperidine derivatives, enzyme-catalyzed acylation is a common strategy. nih.gov In a typical process, a racemic mixture of the piperidine derivative is treated with an acylating agent in the presence of a lipase. The enzyme will selectively acylate one enantiomer, for instance, the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched. nih.govnih.gov The choice of enzyme, acylating agent, and solvent is critical for achieving high enantiomeric excess (ee). nih.gov Lipases such as Toyobo LIP-300 have been shown to be effective in the kinetic resolution of piperidine atropisomers. nih.gov For related piperidine ethanols, lipases have also been successfully used for enantioselective acylation. mdpi.com
Chromatographic Resolution: Chiral chromatography is a powerful tool for the analytical and preparative separation of enantiomers. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. For piperidine derivatives, various CSPs can be effective. The selection of the appropriate chiral column and mobile phase is determined empirically through screening. researchgate.net This method is particularly useful for obtaining highly pure enantiomers.
Table 2: Enantiomeric Enrichment and Resolution Techniques
| Technique | Principle | Key Reagents/Materials | Advantages |
| Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction | Lipases (e.g., Toyobo LIP-300), acylating agents | High enantioselectivity, mild reaction conditions. nih.govnih.govmdpi.com |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral Stationary Phases (CSPs) | High purity of separated enantiomers, applicable for both analytical and preparative scales. researchgate.net |
Functionalization of the Piperidine Ring and Ester Moiety
Once the chiral core of this compound is established, further modifications to the piperidine ring or the ester group can be performed to synthesize a diverse range of derivatives. These functionalizations can include oxidation, reduction, and nucleophilic substitution reactions. The nitrogen atom of the piperidine ring is often protected with a suitable group, such as a Boc (tert-butoxycarbonyl) group, to modulate its reactivity and prevent side reactions during these transformations. nih.gov
Oxidation Reactions and Products
The oxidation of the piperidine ring of N-protected this compound can lead to the formation of various products, depending on the oxidant and reaction conditions. For instance, oxidation of N-acyl piperidines can yield piperidin-2-ones. documentsdelivered.com The regioselectivity of the oxidation is a key consideration. Site-selective C-H functionalization can be achieved using rhodium catalysts, where the choice of catalyst and the N-protecting group can direct the oxidation to different positions on the piperidine ring. nih.gov For example, specific catalytic systems can favor oxidation at the C2, C3, or C4 positions, leading to a variety of functionalized piperidine analogues. nih.gov
Reduction Reactions and Stereochemical Outcomes
The ester moiety of this compound can be selectively reduced to the corresponding primary alcohol, (2S)-2-(hydroxymethyl)piperidine-2-yl]methanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄). The stereochemistry at the C2 position is typically retained during this transformation.
Furthermore, stereocontrolled reduction of functionalized piperidine derivatives, such as β-enamino esters, is a key step in many diastereoselective syntheses of the piperidine core itself. researchgate.netnih.gov The stereochemical outcome of these reductions is influenced by the substrate, the reducing agent, and the presence of any chiral auxiliaries. For example, the reduction of chiral pyrrolidine (B122466) and piperidine β-enamino esters can proceed with a high degree of stereocontrol, allowing for the synthesis of specific diastereomers. researchgate.net
Nucleophilic Substitution Reactions
The nitrogen atom of the piperidine ring in this compound is nucleophilic and can participate in various substitution reactions. N-alkylation or N-acylation can be readily achieved by reacting the compound with appropriate electrophiles.
Nucleophilic substitution can also occur on the piperidine ring itself, particularly if a suitable leaving group is present. For instance, in related systems, nucleophilic aromatic substitution reactions have been studied on pyridinium (B92312) ions with piperidine acting as the nucleophile. nih.gov The reactivity and mechanism of such reactions are dependent on the nature of the leaving group and the reaction conditions. nih.gov Additionally, bridged piperidine analogues can be synthesized, which involves intramolecular nucleophilic substitution or related cyclization reactions.
Esterification Protocols
The direct esterification of (2S)-piperidine-2-carboxylic acid (L-pipecolic acid) is a common and straightforward method for the synthesis of this compound. One of the most frequently employed reagents for this transformation is thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). This method is effective for the esterification of various amino acids. The reaction proceeds by the in-situ formation of an acyl chloride, which is then readily attacked by methanol to form the corresponding methyl ester.
The general procedure involves dissolving (2S)-piperidine-2-carboxylic acid in anhydrous methanol, followed by the slow, often dropwise, addition of thionyl chloride at a reduced temperature, typically 0 °C. The reaction mixture is then stirred and may be heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the solvent and excess reagents are typically removed under reduced pressure to yield the desired methyl ester, usually as its hydrochloride salt.
A variety of other reagents have been reported for the esterification of amino acids, which can also be applied to the synthesis of this compound. These include other protic acids like gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid in methanol. nih.gov Additionally, reagents such as 2,2-dimethoxypropane (B42991) and ion-exchange resins like Amberlyst™-15 have been utilized for this purpose. nih.gov
Below is a table summarizing common esterification protocols for amino acids, which are applicable to the synthesis of this compound:
| Reagent/Catalyst | Solvent | General Conditions | Reference |
| Thionyl Chloride (SOCl₂) | Methanol | 0 °C to reflux | scribd.comresearchgate.net |
| Gaseous HCl | Methanol | Room temperature to reflux | nih.gov |
| Sulfuric Acid (H₂SO₄) | Methanol | Room temperature to reflux | nih.gov |
| p-Toluenesulfonic acid | Methanol | Reflux | nih.gov |
| 2,2-Dimethoxypropane | Methanol | Reflux | nih.gov |
| Amberlyst™-15 | Methanol | Reflux | nih.gov |
This compound as a Precursor and Building Block in Complex Molecule Synthesis
The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, and pharmaceutically active compounds. This compound, as a chiral derivative, serves as a valuable synthon in the stereoselective synthesis of more complex molecules. Its utility stems from the presence of a reactive secondary amine and an ester functional group, allowing for a variety of chemical transformations.
This chiral building block is particularly important in the synthesis of substituted piperidine alkaloids. The stereocenter at the 2-position of the piperidine ring is crucial for the biological activity of many of these natural products. By starting with enantiomerically pure this compound, chemists can control the stereochemistry of the final alkaloid product.
In the pharmaceutical industry, piperidine-containing compounds are of immense interest. For instance, derivatives of pipecolic acid are key intermediates in the synthesis of local anesthetics such as ropivacaine (B1680718). While the synthesis of ropivacaine itself starts from L-pipecolic acid, the corresponding methyl ester is a closely related and synthetically versatile intermediate. The ester functionality can be readily converted to amides, which is a common linkage in many drug molecules.
The general strategy for utilizing this compound in complex synthesis involves initial N-functionalization of the secondary amine, followed by reactions at the ester group, or vice versa. The N-H bond can be readily alkylated, acylated, or used in coupling reactions to introduce diverse substituents. The methyl ester can be hydrolyzed back to the carboxylic acid for amide bond formation or reduced to the corresponding alcohol for further elaboration.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for the efficient and cost-effective synthesis of this compound. Key parameters that are often fine-tuned include the choice of esterification reagent, reaction temperature, reaction time, and the stoichiometry of the reagents.
For the commonly used thionyl chloride/methanol method, several factors can influence the yield and purity of the product. The concentration of thionyl chloride is a critical variable. While a sufficient amount is needed to drive the reaction, an excessive amount can lead to side reactions and complicate the work-up procedure. Studies on the esterification of amino acids have shown that the reaction can proceed efficiently with a controlled amount of thionyl chloride. scribd.comgoogle.com
Temperature control is also vital. The initial addition of thionyl chloride is typically performed at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent degradation of the starting material. Subsequent heating to reflux is often employed to ensure the reaction goes to completion. The optimal reflux time can be determined by monitoring the disappearance of the starting material.
The work-up procedure is another area for optimization to maximize the isolated yield. After the reaction, the volatile components are removed in vacuo. The resulting crude product, which is often the hydrochloride salt, may be purified by recrystallization or other chromatographic techniques if necessary. For many applications, the crude ester hydrochloride is of sufficient purity to be used in subsequent steps without further purification.
A study on the synthesis of amino acid ester hydrochlorides using thionyl chloride highlighted that the continuous or intermittent addition of thionyl chloride to a mixture of the amino acid and alcohol at a controlled internal temperature (e.g., 20-60 °C) allows for a more gentle reaction, preventing sudden boiling and improving control over the process. google.com
The following table outlines key parameters that can be optimized for the esterification of (2S)-piperidine-2-carboxylic acid:
| Parameter | Considerations for Optimization | Potential Impact on Yield |
| Reagent Stoichiometry | Molar ratio of thionyl chloride to amino acid. | Excess can lead to side products; insufficient amount results in incomplete reaction. |
| Reaction Temperature | Initial addition temperature and reflux temperature. | Low initial temperature for safety and stability; reflux ensures completion. |
| Reaction Time | Duration of the reaction at a given temperature. | Insufficient time leads to incomplete conversion; prolonged time can cause degradation. |
| Solvent Purity | Use of anhydrous methanol. | Presence of water can hydrolyze thionyl chloride and the product ester. |
| Work-up Procedure | Method of isolation and purification. | Efficient removal of byproducts and excess reagents maximizes isolated yield. |
Green Chemistry Approaches in Synthetic Protocols
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in the chemical and pharmaceutical industries. For the synthesis of this compound, green chemistry principles can be applied at various stages, particularly in the production of the starting material, (2S)-piperidine-2-carboxylic acid (L-pipecolic acid).
Traditionally, chiral amino acids are often obtained through chemical synthesis and resolution, which can be resource-intensive and generate significant waste. A greener alternative is the use of biocatalysis. The biosynthesis of L-pipecolic acid from biomass-derived L-lysine represents a more sustainable approach. scribd.com This biotechnological route is often simpler, more economical, and avoids the use of harsh reagents and metal catalysts. scribd.com Engineered microbial factories have been developed that can produce L-pipecolic acid in high titers and yields. scribd.com
Furthermore, enzymatic methods are being explored for the direct synthesis of L-pipecolic acid. For instance, a bienzymatic system combining a pyrroline-5-carboxylate reductase and a lysine-6-dehydrogenase has been shown to achieve high conversion rates. researchgate.net Such cell-free biocatalytic systems offer advantages in terms of product purity and process control.
While the esterification step itself often employs traditional reagents like thionyl chloride, there is ongoing research into greener esterification methods. These include the use of solid acid catalysts that can be easily recovered and reused, and solvent-free reaction conditions. Enzymatic esterification, using lipases, is another promising green alternative, although its application to amino acids can be challenging due to solubility issues and the need for N-protection.
The principles of green chemistry that can be applied to the synthesis of this compound include:
Use of Renewable Feedstocks: Utilizing biomass-derived lysine (B10760008) for the synthesis of the L-pipecolic acid precursor. scribd.com
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of the chiral starting material, which operates under mild conditions and with high selectivity. scribd.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Exploring the use of less hazardous solvents than traditional organic solvents.
Energy Efficiency: Developing synthetic protocols that can be carried out at ambient temperature and pressure.
By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.
Stereochemical Investigations of Methyl 2 2s Piperidin 2 Yl Acetate and Analogues
Determination of Absolute Configuration and Stereoisomeric Purity
The definitive assignment of the absolute configuration of chiral molecules such as Methyl 2-[(2S)-piperidin-2-yl]acetate is fundamental to understanding their chemical and biological properties. X-ray crystallography stands as a primary technique for the unambiguous determination of absolute stereochemistry in crystalline solids. For analogous 2-substituted piperidine (B6355638) derivatives, single-crystal X-ray analysis has been successfully employed to elucidate the three-dimensional arrangement of atoms, thereby confirming the absolute configuration at the stereogenic centers. clockss.orgwhiterose.ac.uk This method provides unequivocal proof of the spatial orientation of the substituents on the piperidine ring.
In the absence of suitable crystals, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer powerful alternatives. The use of chiral derivatizing agents (CDAs) is a well-established NMR technique for determining absolute configuration. researchgate.net For a chiral amine or alcohol, derivatization with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), produces diastereomers that exhibit distinct NMR chemical shifts. Analysis of the differences in chemical shifts (Δδ) between the two diastereomers allows for the assignment of the absolute configuration of the original molecule. frontiersin.org This method relies on creating a conformational model of the diastereomeric derivatives to predict which protons will be shielded or deshielded by the anisotropic effects of the CDA's phenyl ring.
The assessment of stereoisomeric purity is crucial and is often accomplished using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for separating enantiomers and diastereomers, allowing for the quantification of their relative amounts. nih.gov For instance, the diastereomeric ratio (d.r.) of related piperidine derivatives has been accurately determined by HPLC, which is essential for evaluating the stereoselectivity of a synthetic route. nih.gov Gas chromatography (GC) on a chiral column can also be employed to determine the enantiomeric excess (e.e.) and diastereomeric purity of volatile piperidine derivatives. clockss.org
Below is a table summarizing common methods for the determination of absolute configuration and stereoisomeric purity.
| Technique | Application | Information Obtained |
| Single-Crystal X-ray Crystallography | Determination of 3D structure of crystalline compounds | Unambiguous absolute configuration |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents | Determination of absolute configuration for compounds in solution | Assignment of absolute stereochemistry based on chemical shift differences |
| High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase | Separation of enantiomers and diastereomers | Enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) |
| Gas Chromatography (GC) with Chiral Column | Separation of volatile enantiomers and diastereomers | Enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) |
Stereochemical Influence on Reactivity and Reaction Pathways
The stereochemistry of this compound and its analogues profoundly influences their reactivity and the pathways of their chemical transformations. The spatial arrangement of the substituent at the C2 position of the piperidine ring dictates the molecule's preferred conformation, which in turn affects the accessibility of the reactive sites. For 2-substituted piperidines, the substituent can adopt either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions with the axial hydrogen atoms at C4 and C6. rsc.org
This conformational preference has significant implications for reactions involving the piperidine ring or its substituents. For example, in nucleophilic substitution reactions at the C2 position, the trajectory of the incoming nucleophile will be influenced by the steric hindrance imposed by the piperidine ring and its substituents. An equatorially positioned substituent may offer less steric hindrance to an incoming reagent compared to an axially positioned one, depending on the reaction mechanism.
Furthermore, the stereocenter at C2 can exert diastereoselective control in reactions occurring at other positions of the molecule, a phenomenon known as asymmetric induction. In the synthesis of related piperidine compounds, the existing stereochemistry has been shown to direct the outcome of subsequent reactions. For instance, the reduction of a double bond within a piperidine ring can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other due to the directing effect of a pre-existing chiral center. researchgate.net The chiral information is transferred from the existing stereocenter to the newly formed one, often through a sterically controlled approach of the reagent to the substrate.
The nature of the protecting group on the piperidine nitrogen can also modulate the influence of the C2-substituent's stereochemistry. A bulky protecting group can alter the conformational equilibrium of the ring and, as a result, modify the stereochemical outcome of a reaction. rsc.org
Racemization Dynamics and Stability Studies
The stereochemical stability of this compound is a critical consideration, particularly the potential for racemization at the C2 position. Racemization involves the conversion of one enantiomer into an equal mixture of both enantiomers, leading to a loss of optical activity. For 2-substituted piperidines, epimerization at the C2 carbon can occur, leading to the formation of the corresponding diastereomer.
One potential pathway for racemization of compounds like this compound involves the deprotonation of the C2 hydrogen, which is alpha to the ester carbonyl group, to form an enolate intermediate. This enolate is planar at the C2 position, and subsequent reprotonation can occur from either face, leading to a mixture of both (S) and (R) configurations. The acidity of this proton is enhanced by the electron-withdrawing effect of the adjacent ester group.
Studies on related 2-substituted piperidine systems have shown that base-mediated epimerization can be used to convert a less stable diastereomer into a more thermodynamically stable one. rsc.org For instance, treatment of a cis-2,4-disubstituted piperidine with a base can lead to the formation of the more stable trans-isomer. rsc.org The rate of this epimerization is dependent on several factors, including the strength of the base, the temperature, and the solvent.
The activation energy for the interconversion between diastereomers provides insight into their relative stability and the dynamics of the racemization process. For example, the activation energy barrier for the isomerization of cis- and trans-3-fluorofebrifugine, a substituted piperidine, was determined to be 84.5 ± 3.9 kJ mol⁻¹ for the cis-isomer and 94.3 ± 4.9 kJ mol⁻¹ for the trans-isomer. researchgate.net While not the target compound, this data illustrates that the energy barrier for such conversions is significant but can be overcome under certain conditions.
Diastereomer Separation and Characterization
In syntheses targeting a specific stereoisomer of this compound, the formation of diastereomers is a common occurrence. The effective separation of these diastereomers is a crucial step in obtaining the desired pure compound. Several techniques are available for the separation of diastereomeric piperidine derivatives.
Semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of diastereomers on a larger scale than analytical HPLC. nih.gov By using an appropriate stationary phase and mobile phase, it is possible to achieve baseline separation of diastereomers, allowing for the collection of pure fractions of each.
Another common method for diastereomer separation is fractional crystallization. This technique relies on the different solubilities of the diastereomers, or their salts, in a particular solvent. By forming a salt with a chiral resolving agent, the resulting diastereomeric salts often have significantly different physical properties, including solubility, which facilitates their separation by crystallization. For a related piperidine compound, treatment of a diastereomeric mixture with picric acid led to the crystallization of the picric salt of one diastereomer, allowing for its isolation in pure form. clockss.org
The characterization of the separated diastereomers is typically performed using spectroscopic methods. ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and relative stereochemistry of the isolated compounds. Diastereomers will generally exhibit different chemical shifts and coupling constants in their NMR spectra. nih.gov For example, differences in the chemical shifts for the protons and carbons at and near the stereogenic centers can be used to distinguish between diastereomers. nih.gov
The following table presents a summary of techniques used for diastereomer separation of piperidine analogues.
| Separation Technique | Principle | Example Application |
| Semi-preparative HPLC | Differential partitioning of diastereomers between a stationary and mobile phase | Isolation of pure diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives nih.gov |
| Fractional Crystallization | Differences in the solubility of diastereomeric salts | Separation of a major diastereomer of a 2-piperidin-2-ylpropanoate derivative as its picric acid salt clockss.org |
Stereoselectivity in Derivatization Reactions
The existing stereocenter in this compound can play a crucial role in directing the stereochemical outcome of subsequent derivatization reactions. This stereocontrol is highly valuable in the synthesis of complex molecules with multiple stereocenters.
A common strategy involves the diastereoselective reduction of a functional group in the presence of the C2 stereocenter. For example, the reduction of a tetrasubstituted double bond in a piperidine β-enamino ester, an analogue of the target compound, was achieved with high diastereoselectivity using sodium triacetoxyborohydride. clockss.org The stereochemistry at the C2 position influenced the approach of the hydride reagent, leading to the preferential formation of one diastereomer. This is often explained by steric hindrance, where the reagent attacks from the less hindered face of the molecule.
Similarly, catalytic hydrogenation can also proceed with high diastereoselectivity. The choice of catalyst and reaction conditions can significantly impact the stereochemical outcome. In the hydrogenation of a related piperidine β-enamino ester, the use of a Pt/C catalyst resulted in a mixture of four diastereomers, while a different synthetic route involving a two-step reduction/alkylation sequence yielded a different major diastereomer. clockss.org This highlights the tunability of stereoselectivity through the choice of synthetic methodology.
The table below shows the diastereomeric ratios obtained in the reduction of a piperidine β-enamino ester, illustrating the influence of the reaction conditions on stereoselectivity.
| Reaction | Reagent/Catalyst | Diastereomeric Ratio (d.r.) |
| Reduction of β-enamino ester (2) | Sodium triacetoxyborohydride in acetic acid | 95:5 clockss.org |
| Catalytic hydrogenation of β-enamino ester (1) | Pt/C, H₂ | 17:64:18:1 (mixture of four diastereomers) clockss.org |
These examples demonstrate that the (2S) stereocenter in this compound can be effectively utilized to control the formation of new stereocenters in derivatization reactions, enabling the synthesis of stereochemically complex and well-defined molecules.
Design and Synthesis of Derivatives and Analogues of Methyl 2 2s Piperidin 2 Yl Acetate
Rational Design Principles for Structural Modification
The structural modification of methyl 2-[(2S)-piperidin-2-yl]acetate is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. The chiral piperidine (B6355638) ring is a prevalent feature in many pharmaceuticals, and its strategic modification can significantly impact a molecule's biological activity. researchgate.netthieme-connect.comthieme-connect.com Key rational design principles include:
Structure-Activity Relationship (SAR) Studies: SAR is fundamental to understanding how specific structural features of a molecule contribute to its biological effects. acs.orgresearchgate.netresearchgate.net For piperidine derivatives, modifications often focus on the substitution pattern on the piperidine ring and the nature of the side chain. By systematically altering these components and assessing the resulting changes in activity, researchers can build a comprehensive understanding of the molecule's SAR.
Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. For instance, the ester group in this compound could be replaced with an amide or other bioisosteres to alter its metabolic stability and hydrogen bonding capabilities.
Conformational Restriction: By introducing cyclic structures or bulky groups, the conformational flexibility of the molecule can be reduced. This can lead to a more favorable interaction with a biological target by locking the molecule in its bioactive conformation, potentially increasing potency and selectivity.
Scaffold Hopping: This strategy involves replacing the central piperidine core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties.
Modulation of Physicochemical Properties: Modifications are often designed to optimize properties such as lipophilicity (logP), solubility, and pKa. thieme-connect.com These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, introducing polar groups can increase aqueous solubility, while adding lipophilic moieties can enhance membrane permeability.
Synthesis of Substituted Piperidine Analogues
A variety of synthetic methodologies have been developed to introduce substituents at different positions of the piperidine ring of this compound and related structures. These methods allow for the creation of a diverse library of analogues for biological evaluation.
N-alkylation and N-acylation of the piperidine nitrogen are common strategies to introduce a wide range of substituents. tandfonline.com Reductive amination is a powerful tool for this purpose, reacting the secondary amine with aldehydes or ketones in the presence of a reducing agent. tandfonline.com
Substitution on the carbon framework of the piperidine ring often requires more complex synthetic routes. ajchem-a.com Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed to introduce aryl or heteroaryl groups. nih.gov Ring-closing metathesis has also been utilized to construct substituted piperidine rings from acyclic precursors. Furthermore, diastereoselective methods have been developed to control the stereochemistry of the newly introduced substituents. ajchem-a.com
| Analogue Type | Synthetic Method | Key Reagents/Catalysts | Reference |
| N-Alkyl Piperidines | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | tandfonline.com |
| N-Acyl Piperidines | Acylation | Acyl chloride, Base | General Knowledge |
| C-Aryl Piperidines | Suzuki Coupling | Arylboronic acid, Palladium catalyst | nih.gov |
| Polysubstituted Piperidines | Intramolecular Reductive Cyclization | NaBH₃CN | ajchem-a.com |
| C2-Substituted Piperidines | Reformatsky Reaction | Methyl bromoacetate, Zinc | acs.orgnih.gov |
Modifications of the Ester and Acetate (B1210297) Side Chain
The ester and acetate side chain of this compound offers multiple avenues for structural modification to modulate the compound's properties.
The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This transformation is significant as the amide bond can introduce new hydrogen bonding interactions and alter the molecule's metabolic stability. researchgate.netgoogle.comorganic-chemistry.orgnih.gov A variety of coupling reagents, such as HATU or EDC/HOBt, can be used to facilitate this amide bond formation.
Alternatively, the ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). harvard.edursc.org This alcohol can then serve as a handle for further functionalization, such as etherification or oxidation to an aldehyde for subsequent reactions.
Modifications to the acetate side chain itself, such as chain extension or branching, can also be explored to probe the spatial requirements of the biological target. nih.govnih.gov
| Modification | Reaction Type | Key Reagents | Resulting Functional Group | Reference |
| Ester to Carboxylic Acid | Hydrolysis | LiOH, H₂O | Carboxylic Acid | General Knowledge |
| Ester to Amide | Amidation | Amine, Coupling Agent (e.g., HATU) | Amide | researchgate.netgoogle.comorganic-chemistry.orgnih.gov |
| Ester to Alcohol | Reduction | LiAlH₄ or LiBH₄ | Primary Alcohol | harvard.edursc.org |
| Side Chain Homologation | Various | e.g., Arndt-Eistert synthesis | Extended Side Chain | nih.gov |
Hybrid Molecules and Conjugates Incorporating the Core Structure
The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid structures or conjugates with novel properties. This approach aims to combine the pharmacophoric features of the piperidine core with those of another molecule to achieve synergistic effects or to target specific tissues or cell types.
For example, the piperidine moiety can be linked to other heterocyclic systems known for their biological activity, such as quinoxalines or benzimidazoles, to create hybrid molecules with potential multi-target activity. nih.gov The synthesis of such hybrids often involves the formation of a stable linker, such as an amide or an ether, connecting the two molecular entities.
Mechanistic and Biochemical Interaction Studies of Methyl 2 2s Piperidin 2 Yl Acetate
Enzyme Mechanism Elucidation and Modulation
The primary metabolic pathway of Methyl 2-[(2S)-piperidin-2-yl]acetate in humans is through enzymatic hydrolysis. The key enzyme responsible for this biotransformation is Carboxylesterase 1 (CES1), which is predominantly expressed in the liver. nih.gov CES1 mediates the de-esterification of the parent compound into its pharmacologically inactive metabolite, d-α-phenyl-piperidine acetic acid, also known as d-ritalinic acid. drugbank.comdrugbank.com
This enzymatic process is stereoselective, with a pronounced preference for the l-threo-enantiomer of methylphenidate over the d-threo-enantiomer (dexmethylphenidate). nih.gov This stereoselectivity results in the d-enantiomer being the predominant form found in the plasma after administration of a racemic mixture. nih.gov The metabolic conversion is a deactivation step, as d-ritalinic acid has little to no pharmacological activity. drugbank.com In vitro studies have also explored the potential for inhibition of CES1 by other compounds, which could theoretically affect the metabolism and clearance of dexmethylphenidate (B1218549). nih.gov
Protein-Ligand Binding Interactions
The pharmacological activity of this compound stems from its direct binding to and inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). drugcentral.orgdrugbank.com It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). drugbank.com
In vitro binding assays have been employed to quantify the affinity of dexmethylphenidate for these transporters. These studies have demonstrated that the d-threo enantiomer possesses a significantly higher affinity for both DAT and NET compared to the l-threo enantiomer. researchgate.net Notably, some research suggests that dexmethylphenidate exhibits a prominent affinity for the norepinephrine transporter, in some cases even exceeding its affinity for the dopamine transporter. nih.govnih.gov Conversely, the compound shows a negligible binding affinity for the serotonin (B10506) transporter (SERT), indicating a high degree of selectivity. nih.gov Affinity has also been noted for the serotonergic 5-HT1A receptors. nih.govwikipedia.org
| Target Protein | Ligand | Binding Affinity (Ki or IC50, nM) | Source |
| Dopamine Transporter (DAT) | d-threo-methylphenidate | 33 (IC50) | nih.gov |
| Norepinephrine Transporter (NET) | d-threo-methylphenidate | 244 (IC50) | nih.gov |
| Serotonin Transporter (SERT) | d-threo-methylphenidate | >50,000 (IC50) | nih.gov |
| 5-HT1A Receptor | d-threo-methylphenidate | Affinity demonstrated | nih.gov |
| 5-HT2B Receptor | d-threo-methylphenidate | Affinity demonstrated | nih.gov |
Investigation of Neurotransmitter System Modulation
By binding to and inhibiting DAT and NET, this compound effectively modulates the dopaminergic and noradrenergic neurotransmitter systems. drugbank.com The primary mechanism is the blockade of the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. drugcentral.org
This inhibition of reuptake leads to an accumulation of these neurotransmitters in the extracellular space, thereby prolonging their presence in the synapse and enhancing their signaling activity at postsynaptic receptors. drugcentral.org Studies have shown that therapeutic doses of methylphenidate can lead to a significant increase in the levels of dopamine and norepinephrine in key brain regions such as the striatum and prefrontal cortex. wikipedia.org This modulation of catecholaminergic neurotransmission is believed to be the cornerstone of its therapeutic effects. wikipedia.org In contrast to its significant impact on dopamine and norepinephrine, studies indicate that methylphenidate has no substantial effect on the serotonin system, as it does not effectively block the serotonin transporter. nih.gov
In Vitro Biochemical Assays for Activity Profiling
A variety of in vitro biochemical assays have been instrumental in characterizing the activity profile of this compound. These assays provide quantitative data on the compound's interaction with its molecular targets.
Radioligand binding assays are commonly used to determine the binding affinity of the compound for specific transporters and receptors. In these assays, a radiolabeled ligand with known affinity for the target is competed with unlabeled dexmethylphenidate. The concentration of dexmethylphenidate that displaces 50% of the radioligand (the IC₅₀ value) is then used to calculate the binding affinity (Ki). nih.gov
Neurotransmitter reuptake inhibition assays are another critical tool. These assays directly measure the functional effect of the compound on the activity of monoamine transporters. This is often done using synaptosomes or cultured cells that express the transporter of interest. The ability of dexmethylphenidate to block the uptake of radiolabeled dopamine or norepinephrine is quantified to determine its potency as a reuptake inhibitor. nih.gov
| Assay Type | Target | Parameter Measured | Finding | Source |
| Radioligand Binding Assay | Dopamine Transporter (DAT) | Binding Affinity (IC50) | High affinity (33 nM) | nih.gov |
| Radioligand Binding Assay | Norepinephrine Transporter (NET) | Binding Affinity (IC50) | Moderate affinity (244 nM) | nih.gov |
| Radioligand Binding Assay | Serotonin Transporter (SERT) | Binding Affinity (IC50) | Very low affinity (>50,000 nM) | nih.gov |
Molecular Mechanism of Action at the Cellular Level
At the cellular level, the molecular mechanism of action of this compound is centered on the presynaptic neuron. By physically blocking the dopamine and norepinephrine transporters on the presynaptic terminal, the compound prevents the re-internalization of released dopamine and norepinephrine from the synaptic cleft. drugcentral.org
This leads to an elevation of these neurotransmitters in the synapse, which in turn increases the stimulation of postsynaptic dopamine and norepinephrine receptors. This enhanced neurotransmission is thought to underlie the compound's effects on attention and executive function. wikipedia.org
Beyond its primary action on monoamine transporters, some research suggests that methylphenidate may have other cellular effects. For instance, studies have explored its influence on neuronal differentiation and proliferation, with some in vitro evidence suggesting it can enhance neuronal maturation. nih.gov It has also been shown to potentially interact with the Wnt signaling pathway, which is crucial for neurodevelopment. nih.gov Chronic administration in animal models has been associated with changes in the expression of genes related to synaptic plasticity and neuronal structure. dovepress.com In juvenile rats, chronic treatment has been linked to a loss of neurons and astrocytes in the hippocampus. researchgate.net
Computational and Theoretical Investigations of Methyl 2 2s Piperidin 2 Yl Acetate
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a piperidine (B6355638) derivative, might interact with a biological target, typically a protein or nucleic acid.
In studies of analogous piperidine-containing molecules, docking simulations have been instrumental. For instance, research on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors utilized molecular docking to investigate the binding of the most active compounds within the ALK active site. researchgate.net Similarly, docking studies on piperidine and piperazine-based compounds have helped to decipher their binding modes with sigma receptors, revealing key interactions such as salt bridges with glutamate and aspartate residues (Glu172 and Asp126) and π-cation interactions with phenylalanine (Phe107). nih.gov
For Methyl 2-[(2S)-piperidin-2-yl]acetate, a hypothetical docking study would involve:
Preparation of the Ligand: The 3D structure of the (2S) enantiomer of this compound would be generated and its energy minimized.
Preparation of the Receptor: A crystal structure of a target protein would be obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands would be removed, and hydrogen atoms would be added.
Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand would be placed into the defined binding site of the receptor. The program would then explore various conformations and orientations of the ligand, scoring them based on a force field to estimate binding affinity.
The results would predict the most stable binding pose and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. For example, the piperidine nitrogen could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, while the ester group could also participate in hydrogen bonding.
Table 1: Potential Molecular Interactions of this compound in a Hypothetical Protein Binding Site
| Interaction Type | Potential Participating Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Piperidine N-H (if protonated) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Ester Carbonyl Oxygen, Piperidine Nitrogen | Arginine, Lysine (B10760008), Serine, Threonine, Tyrosine |
| Hydrophobic Interactions | Piperidine ring (CH2 groups) | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Electrostatic (Ionic) | Piperidine Nitrogen (if protonated) | Aspartate, Glutamate |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1, PM3) are commonly employed for piperidine derivatives to understand their stability, reactivity, and electronic characteristics. chemjournal.kzekb.eg
Studies on various piperidine compounds have used these methods to calculate:
Heats of Formation: To assess the thermodynamic stability of different conformations or isomers. chemjournal.kz
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.eg A smaller gap suggests higher reactivity.
Electron Density and Charge Distribution: These calculations reveal the partial charges on each atom, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) centers. For many piperidine derivatives, oxygen and nitrogen atoms are identified as key nucleophilic centers. chemjournal.kzekb.eg
For this compound, quantum chemical calculations would likely show a significant dipole moment due to the polar ester group and the nitrogen heteroatom. The analysis would identify the carbonyl oxygen and the nitrogen atom as primary sites for nucleophilic attack or hydrogen bonding.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations on a Model Piperidine Derivative
| Property | Predicted Characteristic | Implication |
| HOMO-LUMO Gap | Moderate to High | Indicates good chemical stability |
| Atomic Charges | Negative charge on Oxygen and Nitrogen atoms | These are likely centers for electrophilic attack |
| Dipole Moment | High | Suggests good solubility in polar solvents |
| Total Energy | Calculable for different conformers | Allows determination of the most stable conformation |
Conformational Analysis and Energy Minimization
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For a molecule like this compound, the piperidine ring is not planar and typically adopts a stable "chair" conformation.
The substituent at the C2 position—the methyl acetate (B1210297) group—can be in either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored to minimize steric hindrance. However, studies on N-acyl-2-methylpiperidines have shown that the axial conformer can be favored due to allylic strain, which can influence conjugation between the nitrogen lone pair and the acyl group. nih.gov
Energy minimization calculations, often performed using molecular mechanics or quantum chemical methods, would be used to determine the relative energies of the different possible conformers of this compound. nih.gov The analysis would likely confirm that the piperidine ring exists in a chair conformation and would calculate the energy difference between the axial and equatorial positions of the 2-[(methyl acetate)] group, thus identifying the most stable, lowest-energy conformation. This is critical as the lowest energy conformer is often the one that binds to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to activity.
For piperidine derivatives, QSAR studies have been successfully developed to predict various activities, including anticancer, researchgate.net anti-hypercholesterolemia, researchgate.net and cardiotoxicity. nih.gov These models are built using a "training set" of compounds with known activities.
The process for developing a QSAR model for a series of analogs of this compound would be:
Data Set Collection: A set of piperidine derivatives with experimentally measured biological activity (e.g., IC50 values) would be compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields). nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model correlating the descriptors with the activity. researchgate.netnih.gov
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a separate "test set" of compounds). nih.gov
A successful QSAR model could then be used to predict the biological activity of new, unsynthesized piperidine derivatives, guiding synthetic efforts toward more potent compounds.
Table 3: Common Molecular Descriptors Used in QSAR Models for Piperidine Derivatives
| Descriptor Type | Example | Information Encoded |
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |
| Geometric | Molecular Surface Area, Volume | 3D shape and size of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |
| Hydrophobic | LogP | Lipophilicity and partitioning behavior |
Prediction of Molecular Interactions and Reactivity
The prediction of molecular interactions and chemical reactivity is a key outcome of quantum chemical calculations. By analyzing the electronic structure, one can forecast how a molecule will behave in a chemical or biological environment.
For this compound, these predictions would stem from:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The MEP map would clearly show negative potential around the carbonyl oxygen and the nitrogen atom, indicating these are sites for electrophilic attack and hydrogen bond acceptance.
Frontier Molecular Orbitals (FMO): The spatial distribution of the HOMO and LUMO indicates the most likely regions for a molecule to donate and accept electrons, respectively. For piperidine derivatives, the HOMO is often localized on the nitrogen or oxygen atoms, confirming their nucleophilic character. ekb.eg The LUMO location indicates the site for nucleophilic attack.
Reactivity Indices: Derived from DFT calculations, indices such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity. chemjournal.kz These indices help in comparing the reactivity of different derivatives in a series.
These theoretical predictions are invaluable for understanding reaction mechanisms, metabolic stability, and the types of non-covalent interactions the molecule can form, which is fundamental to its role in a biological system.
Advanced Analytical Methodologies in Methyl 2 2s Piperidin 2 Yl Acetate Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of Methyl 2-[(2S)-piperidin-2-yl]acetate. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.
¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The protons on the piperidine (B6355638) ring would appear as a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm). The proton at the chiral center (C2) adjacent to the ester group would likely resonate further downfield. The methyl protons of the ester group would present as a sharp singlet, typically around 3.7 ppm. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals would include a resonance for the carbonyl carbon of the ester group (around 170-175 ppm), a signal for the methyl group of the ester (around 50-55 ppm), and several signals in the aliphatic region (20-60 ppm) corresponding to the carbons of the piperidine ring.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the piperidine ring, helping to assign the complex multiplets. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester -OCH₃ | ~3.7 (s, 3H) | ~52 |
| Ester C=O | - | ~173 |
| Piperidine C2-H | ~3.0-3.5 (m, 1H) | ~58 |
| Piperidine CH₂ groups | ~1.2-3.0 (m) | ~25-48 |
| Piperidine N-H | Variable (br s, 1H) | - |
Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. Another key feature would be the N-H stretching vibration of the secondary amine in the piperidine ring, which appears as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aliphatic and methyl groups would be observed just below 3000 cm⁻¹.
UV-Visible Spectroscopy: As this compound lacks an extensive system of conjugated double bonds (a chromophore), it is not expected to show significant absorbance in the UV-Visible region (200-800 nm). Its primary utility would be to confirm the absence of UV-active impurities.
Mass Spectrometry (MS, LC-MS, HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would be expected, including the loss of the methoxy group (-OCH₃) or the entire ester functional group.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. It is particularly useful for analyzing samples that are not sufficiently volatile or stable for GC-MS. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized compound or for identifying unknown metabolites.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity.
High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most common chromatographic techniques for the analysis of non-volatile compounds.
HPLC: A reversed-phase HPLC method would likely be employed for purity assessment. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile or methanol (B129727) and water, often with additives like trifluoroacetic acid or formic acid to improve peak shape for the basic piperidine compound. Detection would typically be achieved using a UV detector (at a low wavelength like 210 nm) or, more powerfully, a mass spectrometer (LC-MS).
UPLC: UPLC utilizes smaller stationary phase particles, which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. The principles of separation and detection would be the same as for HPLC.
Table 2: Illustrative HPLC Method Parameters for Analysis of Piperidine Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is suitable for compounds that are volatile and thermally stable. While the free base of this compound may be amenable to GC analysis, derivatization is often required for polar compounds containing N-H groups to improve peak shape and thermal stability. For instance, the piperidine nitrogen could be acylated or silylated prior to analysis. The technique is highly effective for assessing the presence of volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of components in a mixture.
Thin Layer Chromatography (TLC) and High Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the separation, identification, and purification of compounds. Its high-performance counterpart, HPTLC, offers enhanced separation efficiency, sensitivity, and reproducibility through the use of optimized stationary phases and instrumentation. These methods are invaluable for monitoring reaction progress, assessing compound purity, and determining the appropriate solvent systems for larger-scale column chromatography.
In the context of this compound, TLC and HPTLC would serve to quickly verify its presence in a reaction mixture and assess its purity against starting materials and byproducts. The separation is based on the differential partitioning of the compound between a solid stationary phase (typically silica gel) and a liquid mobile phase. The polarity of the mobile phase is a critical parameter; a more polar solvent system will cause polar compounds to travel further up the plate, resulting in a higher retention factor (Rf).
For a basic compound like this compound, which contains a secondary amine and an ester group, a typical stationary phase would be silica gel 60 F₂₅₄. The mobile phase would likely be a mixture of a relatively nonpolar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of a basic additive like triethylamine or ammonia to prevent peak tailing caused by the amine's interaction with acidic silica. Visualization of the compound on the plate would typically require staining, for example, with potassium permanganate or ninhydrin, as the compound lacks a strong chromophore for UV detection.
Hypothetical TLC/HPTLC Data: The table below illustrates the kind of data that would be generated from a TLC/HPTLC analysis of a synthesized batch of this compound. The Rf value is a key identifier under specific chromatographic conditions.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol:Ammonia (90:9:1, v/v/v) |
| Visualization | Potassium Permanganate Stain |
| Hypothetical Rf Value | 0.45 |
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction would be the ultimate confirmation of its absolute configuration.
The process requires growing a suitable single crystal of the compound or a salt derivative (e.g., the hydrochloride salt). This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained not only confirms the covalent structure but also provides insight into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions in a biological context.
Illustrative Crystallographic Data: The following table presents a hypothetical set of crystallographic parameters that might be obtained for a salt of this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₆ClNO₂ |
| Formula Weight | 193.67 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 17.2 Å |
| Volume | 995.2 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.29 g/cm³ |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. It is a cornerstone of chemical characterization, providing a basic test of a sample's purity and confirming that its empirical formula is consistent with its proposed molecular structure.
The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted at high temperature. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The measured percentages of C, H, and N are then compared to the theoretical values calculated from the compound's molecular formula. For a pure sample, the experimental values should agree with the theoretical values to within a narrow margin (typically ±0.4%). A significant deviation would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.
Theoretical vs. Experimental Elemental Analysis Data: This table shows the calculated elemental composition for this compound (C₈H₁₅NO₂) and provides columns for what would be experimentally determined values for a pure sample.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 61.12% | 61.05% |
| Hydrogen (H) | 9.62% | 9.68% |
| Nitrogen (N) | 8.91% | 8.87% |
Emerging Research Trends and Future Directions
Development of Novel Synthetic Routes
The synthesis of structurally complex and stereochemically pure piperidines is a significant focus of modern organic chemistry. tandfonline.com Traditional methods are often lengthy and inefficient. news-medical.net Consequently, researchers are actively developing more streamlined and versatile synthetic strategies. These emerging methods could be instrumental in accessing Methyl 2-[(2S)-piperidin-2-yl]acetate and its analogs with greater efficiency and diversity.
Recent innovations in this area include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. nih.govresearchgate.net MCRs offer an atom-economical approach to creating highly functionalized piperidines, potentially reducing the number of steps required for synthesis. tandfonline.comresearchgate.net
Biocatalytic C-H Oxidation: A groundbreaking approach uses enzymes to selectively functionalize specific carbon-hydrogen bonds on the piperidine (B6355638) ring. This method, combined with techniques like radical cross-coupling, allows for the modular and efficient synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net
Radical-Mediated Cyclization: Novel methods involving radical-mediated C-H amination or cyanation are being used to construct the piperidine ring from acyclic amine precursors. nih.govnih.gov These strategies provide access to chiral piperidines by creating a key C-C or C-N bond with high stereocontrol. nih.gov
Stereoselective Strategies: Inspired by the biosynthesis of natural alkaloids, researchers have developed stereoselective Mannich-type reactions to assemble multi-substituted chiral piperidines from simple starting materials. rsc.org Similarly, the reaction of chiral epoxyaziridines with α-amino esters presents a new methodology for synthesizing enantiopure trisubstituted piperidines. core.ac.uk
| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |
| Multicomponent Reactions | One-pot synthesis involving three or more reactants to form a complex product. tandfonline.comnih.gov | Rapid assembly of the substituted piperidine core, increasing efficiency. |
| Biocatalysis & Radical Coupling | Two-stage process involving enzymatic C-H oxidation followed by nickel-electrocatalyzed cross-coupling. news-medical.net | Modular approach to introduce diverse functional groups onto the piperidine ring. |
| Radical-Mediated C-H Cyanation | Catalytic, enantioselective cyanation of an acyclic amine at the δ-position, followed by cyclization. nih.gov | Asymmetric synthesis from simple, linear starting materials. |
| Biosynthesis-Inspired Mannich Reaction | Stereoselective three-component reaction to build chiral dihydropyridinone intermediates. rsc.org | High stereocontrol in forming complex piperidine structures. |
Exploration of New Biochemical Targets
The piperidine motif is a key pharmacophore that interacts with a wide range of biological targets. While the specific targets of this compound have not been reported, research on related derivatives suggests several promising avenues for investigation. The exploration of these targets could uncover novel therapeutic applications for this compound.
Potential biochemical targets for piperidine derivatives include:
Enzyme Inhibition: Highly functionalized piperidines have been synthesized and found to be potent inhibitors of enzymes like α-glucosidase, which is a target for type 2 diabetes. nih.govresearchgate.net Other piperidine-containing molecules have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for inflammation and cancer. nih.gov
Protein-Protein Interaction (PPI) Inhibition: Piperidine scaffolds are being used to design inhibitors of critical PPIs, such as the interaction between p53 and its negative regulator HDM2, which is a major focus in cancer therapy. researchgate.net
G-Protein Coupled Receptors (GPCRs) and Ion Channels: The piperidine structure is central to many central nervous system (CNS) active drugs. ontosight.ai Derivatives are frequently studied for their affinity for targets like sigma receptors (S1R and S2R), which are implicated in various neurological and psychiatric disorders. rsc.orgrsc.org
Nuclear Receptors: Derivatives of piperine, which contains a piperidine ring, have been evaluated as potential agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of glucose metabolism and a target for anti-diabetic drugs. dovepress.com
Kinase Inhibition: Piperidine derivatives have shown potent inhibitory activity against kinases such as Akt1, which is a crucial node in cell signaling pathways often dysregulated in cancer. tandfonline.com
Advanced Computational Modeling Applications
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and biological testing. For a molecule like this compound, these techniques can accelerate the discovery of its potential biological activities and help in the design of more potent analogs.
Key computational approaches applied to piperidine derivatives include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of piperidine derivatives with their biological activities, such as inhibitory potency against Akt1. tandfonline.comnih.gov These models can predict the activity of newly designed compounds before they are synthesized. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It has been used to understand how piperidine-based compounds interact with the active sites of targets like α-glucosidase and sigma receptors, revealing key interactions that determine affinity. nih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method helps to assess the stability of binding poses predicted by docking and to identify crucial amino acid residues involved in the interaction, as demonstrated in studies of sigma receptor ligands. rsc.orgrsc.org These simulations can elucidate the mechanism of interaction between potential drug candidates and their targets. researchgate.net
| Modeling Technique | Application for Piperidine Derivatives | Potential Insight for this compound |
| QSAR | Correlating 2D/3D structural descriptors with inhibitory activity against targets like Akt1. nih.gov | Predicting potential biological activities and guiding the design of analogs with improved potency. |
| Molecular Docking | Investigating binding modes within the active sites of enzymes (e.g., α-glucosidase) and receptors (e.g., S1R). nih.govrsc.org | Identifying potential biochemical targets and understanding the structural basis for binding. |
| Molecular Dynamics | Analyzing the stability of ligand-protein interactions and identifying key residues for binding. rsc.org | Confirming binding modes and providing a dynamic view of the molecular recognition process. |
Integration of Multidisciplinary Research Approaches
The future of research into specialized molecules like this compound lies in the convergence of multiple scientific disciplines. The isolated efforts of synthetic chemists, biologists, and computational scientists are being replaced by integrated strategies that streamline the path from molecular design to functional application.
This multidisciplinary workflow typically involves:
Computational Design and Screening: Research often begins in silico, where libraries of virtual compounds based on the piperidine scaffold are designed and screened against various biological targets. researchgate.net
Targeted Synthesis: Guided by computational predictions, synthetic chemists employ novel and efficient routes, such as organocatalyzed multicomponent reactions, to produce the most promising compounds. nih.govresearchgate.net
Biological Evaluation: The synthesized compounds are then screened for activity in biochemical and cell-based assays to validate the computational predictions and determine their potency and selectivity. nih.govdovepress.com
Iterative Optimization: The results from biological testing are fed back into the computational models. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds, a process that has been successfully applied to identify potent enzyme inhibitors and receptor ligands. nih.govrsc.org
This integrated approach, combining computational chemistry, advanced organic synthesis, and chemical biology, represents the most powerful strategy for unlocking the full therapeutic potential of chiral piperidine derivatives like this compound.
Q & A
Q. How is the compound’s role in CNS research differentiated from commercial analogs?
- Focus : Prioritize mechanism-of-action studies (e.g., DAT/NET inhibition kinetics) over formulation optimization. Use isotopically labeled versions (e.g., C-acetate) for tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
